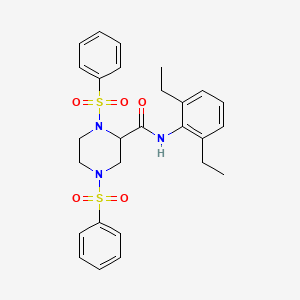
5,7-bis(4-morpholinylmethyl)-8-quinolinol
Descripción general
Descripción
5,7-bis(4-morpholinylmethyl)-8-quinolinol, also known as BMOQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMOQ is a quinoline derivative with two morpholine groups attached to the 5 and 7 positions of the quinoline ring. In
Aplicaciones Científicas De Investigación
Anti-corrosion Applications
Research highlights the potential of 8-hydroxyquinoline derivatives, closely related to 5,7-bis(4-morpholinylmethyl)-8-quinolinol, as effective anti-corrosion agents for mild steel in acidic environments. These compounds exhibit significant inhibition efficiencies, attributed to their adsorption on the metal surface, which is supported by electrochemical techniques, Density Functional Theory (DFT), and molecular dynamics simulations (Douche et al., 2020).
Electroluminescent Properties
Organoboron complexes featuring substituted 8-quinolinolates as chelating ligands have been synthesized, demonstrating the ability to adjust electroluminescent properties by modifying the quinolinolate ligand. This work opens avenues for developing new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) (Kappaun et al., 2006).
Fluorescent Probes for Zn2+
A novel fluorescent probe based on 5,7-bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline has been developed for detecting Zn2+ ions, offering high sensitivity and cell membrane permeability. This probe can be reactivated by hydrolysis, enabling practical detection of Zn2+ in both solutions and living cells (Ohshima et al., 2010).
Synthesis and Characterization of Fluorophenyl Substituted Derivatives
Synthesis of new 4-fluorophenyl substituted 8-hydroxyquinoline derivatives has been explored, leading to aluminum complexes that show strong fluorescence emission. These findings contribute to the development of materials with potential applications in fluorescence-based sensors and organic electronics (Suliman et al., 2014).
Catalytic Applications in Organic Synthesis
The catalytic activities of bis(quinolinolato)dioxomolybdenum(VI) complexes have been demonstrated in the synthesis of peptide-derived thiazolines and oxazolines, showcasing the potential of these compounds in facilitating efficient and selective organic transformations (Sakakura et al., 2007).
Antimicrobial and Antitubercular Activities
Some quinoline derivatives exhibit significant antimicrobial and antitubercular activities, suggesting their potential as lead compounds for the development of new therapeutic agents (Li et al., 2019).
Propiedades
IUPAC Name |
5,7-bis(morpholin-4-ylmethyl)quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-19-16(14-22-6-10-25-11-7-22)12-15(13-21-4-8-24-9-5-21)17-2-1-3-20-18(17)19/h1-3,12,23H,4-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPPAJXHNDBRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C3=C2C=CC=N3)O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Bis(morpholinomethyl)quinolin-8-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine](/img/structure/B4067009.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4067015.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4067019.png)
![2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B4067020.png)
![N-[(5-{[2-(dicyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B4067028.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4067031.png)
![3,4-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4067038.png)
![6-phenyl-4-(propylthio)thieno[2,3-d]pyrimidine](/img/structure/B4067047.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4067061.png)
![N-[1-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4067064.png)
![1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-(methylsulfonyl)-1,4-diazepane](/img/structure/B4067069.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4067075.png)

![2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4067092.png)